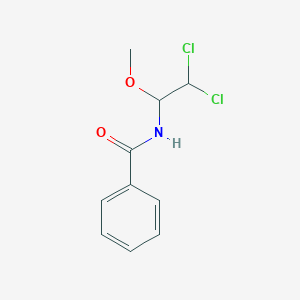

N-(2,2-dichloro-1-methoxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.111 g/mol It is characterized by the presence of a benzamide group attached to a 2,2-dichloro-1-methoxyethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dichloro-1-methoxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(2,2-dichloro-1-methoxyethyl)benzamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules. The compound can undergo various transformations:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Amines or alcohols |

| Substitution | Substituted benzamides with functional groups |

Biology

Research indicates that this compound has potential biological activity. It is studied for its interactions with biomolecules and its effects on various biological systems. The compound's mechanism of action involves binding to specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Medicine

This compound is investigated for its therapeutic properties. It has shown promise as a lead compound in drug discovery efforts targeting various diseases. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmaceutical development.

Case Studies and Research Insights

Numerous studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from similar structures have been evaluated for their Minimum Inhibitory Concentration (MIC) values against various pathogens .

- Anticancer Potential : Studies have also assessed the anticancer properties of related compounds. For example, certain derivatives demonstrated potent activity against human colorectal carcinoma cell lines (HCT116), indicating potential for further development as anticancer agents .

Wirkmechanismus

The mechanism of action of N-(2,2-dichloro-1-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,2-dichloro-1-hydroxyethyl)benzamide

- N-(2,2-dichloro-1-methoxyvinyl)benzamide

- N-(2,2,2-trichloro-1-methoxyethyl)benzamide

Uniqueness

N-(2,2-dichloro-1-methoxyethyl)benzamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.

Biologische Aktivität

N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound with notable potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse research studies that highlight its interactions with biological systems, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 248.11 g/mol

- CAS Number : 301158-73-6

The compound is synthesized through the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethanamine, typically in the presence of a base like triethylamine to facilitate the reaction and neutralize by-products.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's unique structure contributes to its reactivity and potential to modulate biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives, including this compound, possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Various benzamide derivatives have shown MIC values ranging from 0.5 to 32 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

This suggests that this compound may also exhibit similar antimicrobial efficacy, although specific data for this compound is limited.

Insecticidal Activity

There is a growing interest in compounds that can serve as effective insecticides. While this compound has not been directly tested for insecticidal properties, related compounds within the benzamide class have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti. For example, certain derivatives showed LC50 values indicating effective control over mosquito populations .

Study on Benzamide Derivatives

A comprehensive study evaluated various benzamide derivatives for their biological activity. The findings indicated that modifications to the benzamide structure could enhance potency against microbial strains and potentially reduce toxicity in mammalian cells . Although this compound was not the focus of this study, it aligns with the observed trends regarding structure-activity relationships.

Toxicity Assessment

Toxicity assessments are crucial for evaluating the safety profile of new compounds. One study highlighted that certain benzodioxole derivatives displayed no cytotoxicity towards human peripheral blood mononuclear cells up to high concentrations (5200 μM), suggesting a favorable safety profile for related compounds . This could imply similar safety margins for this compound, pending direct testing.

Comparative Analysis

| Compound Name | Biological Activity | MIC/LC50 Values |

|---|---|---|

| This compound | Antimicrobial potential (hypothetical) | Not yet established |

| Benzamide Derivative PC190723 | Antibacterial against S. aureus | MIC = 0.5–1.0 µg/mL |

| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti | LC50 = 28.9 ± 5.6 μM |

Eigenschaften

IUPAC Name |

N-(2,2-dichloro-1-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-10(8(11)12)13-9(14)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOULNTYPFWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)Cl)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.